Neoseptin 3

Descripción

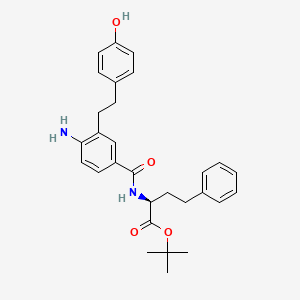

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACODUCFPHHCIH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neoseptin-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoseptin-3, a synthetic peptidomimetic, has emerged as a significant modulator of the innate immune system. This document provides a comprehensive technical overview of the molecular mechanism underlying Neoseptin-3's activity, with a focus on its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex and the subsequent intracellular signaling cascades. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of Neoseptin-3's mechanism of action.

Introduction: The Discovery of Neoseptin-3

Neoseptin-3 was identified through unbiased screening of approximately 90,000 compounds for their ability to induce Tumor Necrosis Factor-alpha (TNFα) production in mouse peritoneal macrophages.[1] The initial hit, Neoseptin-1, underwent chemical modifications and structure-activity relationship (SAR) studies, leading to the development of the more potent and structurally simpler agonist, Neoseptin-3.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 is a small molecule that bears no structural resemblance to LPS.[1]

Molecular Target Identification and Binding

The primary molecular target of Neoseptin-3 is the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex.[1][2] Experimental evidence has conclusively demonstrated that the activity of Neoseptin-3 is entirely dependent on the presence of both mTLR4 and mMD-2.

2.1. Binding to the MD-2 Pocket

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have revealed that Neoseptin-3 binds as an asymmetrical dimer within the hydrophobic pocket of the MD-2 protein. This binding mode is distinct from that of LPS or its active component, lipid A. While LPS occupies a large portion of the MD-2 pocket, the two Neoseptin-3 molecules occupy less than half of the total volume. The t-butyl ester group and the benzene ring of the Neoseptin-3 molecules establish multiple hydrophobic contacts with the MD-2 pocket.

2.2. Induction of a Conformational Change

Despite the differences in binding, Neoseptin-3 binding to MD-2 induces a conformational change in the TLR4/MD-2 complex that is remarkably similar to the one elicited by lipid A. This conformational shift is the critical event that initiates the dimerization of the TLR4/MD-2 complex and the subsequent downstream signaling.

2.3. Species-Specific Recognition

A noteworthy characteristic of Neoseptin-3 is its species-specific activity. It is a potent agonist of the mouse TLR4/MD-2 complex but fails to activate the human TLR4/MD-2 complex. Molecular dynamics simulations suggest that while Neoseptin-3 can bind to both mouse and human TLR4/MD-2, the interactions at the dimerization interface are significantly weaker in the human complex, preventing the stable, active conformation required for signal transduction.

Downstream Signaling Pathways

Upon activation of the mTLR4/MD-2 complex, Neoseptin-3 triggers canonical intracellular signaling pathways that are also utilized by LPS. This activation occurs independently of the co-receptor CD14, which is typically involved in LPS recognition. The signaling cascades are broadly categorized into MyD88-dependent and TRIF-dependent pathways.

3.1. MyD88-Dependent Pathway

The Myeloid differentiation primary response 88 (MyD88)-dependent pathway is crucial for the rapid induction of pro-inflammatory cytokines. Neoseptin-3-induced activation of this pathway leads to:

-

Activation of NF-κB: Neoseptin-3 stimulation results in the phosphorylation of IκB kinases α (IKKα) and IKKβ, leading to the degradation of IκBα. This allows the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

-

Activation of MAPKs: Neoseptin-3 induces the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

3.2. TRIF-Dependent Pathway

The TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway is primarily responsible for the induction of type I interferons. Neoseptin-3 activates this pathway, leading to:

-

Activation of TBK1 and IRF3: Stimulation with Neoseptin-3 leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of IFN-β.

The temporal dynamics of these signaling events induced by Neoseptin-3 are similar to those observed with LPS stimulation.

Cellular Responses

The activation of these signaling pathways culminates in the production and secretion of various cytokines and chemokines. In mouse macrophages and dendritic cells, Neoseptin-3 stimulation leads to a dose-dependent production of:

-

Pro-inflammatory Cytokines: TNFα and Interleukin-6 (IL-6).

-

Type I Interferon: IFN-β.

The efficacy of Neoseptin-3 in promoting TNFα production in macrophages is comparable to that of LPS.

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| EC50 for mTLR4/MD-2 activation | 18.5 μM | In vitro dose-response experiments |

Experimental Protocols

6.1. Macrophage Stimulation for Cytokine Production

-

Cell Culture: Mouse peritoneal macrophages, bone marrow-derived macrophages (BMDMs), or bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media (e.g., DMEM supplemented with FBS, L-glutamine, and antibiotics).

-

Stimulation: Cells are treated with varying concentrations of Neoseptin-3 or LPS (as a positive control) for a specified period (e.g., 6-24 hours).

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNFα, IL-6, and IFN-β are measured using commercially available ELISA kits according to the manufacturer's instructions.

6.2. Immunoblot Analysis of Signaling Proteins

-

Cell Lysis: Following stimulation with Neoseptin-3 or LPS for various time points (e.g., 0, 15, 30, 60 minutes), cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IKKα/β, p38, JNK, ERK, IκBα, TBK1, and IRF3. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

6.3. NF-κB Luciferase Reporter Assay

-

Cell Line and Transfection: HEK293T cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid, a construct for either mouse or human TLR4, and a construct for either mouse or human MD-2.

-

Stimulation: After 48 hours, the transfected cells are stimulated with Neoseptin-3 (e.g., 50 μM) or LPS (e.g., 1 μg/mL) for 6 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Visualizations

References

Neoseptin-3: A Technical Guide for Drug Development Professionals

Introduction

Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has emerged as a potent and specific agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex.[1] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 bears no structural resemblance to it.[1][2][3] Its discovery through unbiased screening and subsequent chemical optimization has provided a valuable tool for studying TLR4 signaling and has opened avenues for its potential development as an immune system adjuvant. This document provides a comprehensive technical overview of Neoseptin-3, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

Neoseptin-3 is a white to beige powder with a defined chemical structure and specific physical properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | PubChem |

| Molecular Formula | C₂₉H₃₄N₂O₄ | PubChem |

| Molecular Weight | 474.6 g/mol | PubChem |

| CAS Number | 1622863-21-1 | PubChem |

| Assay | ≥98% (HPLC) | Sigma-Aldrich |

| Form | Powder | Sigma-Aldrich |

| Optical Activity | [α]/D 37 to 45°, c = 0.1 in chloroform | Sigma-Aldrich |

| Solubility | DMSO: 15 mg/mL, clear | Sigma-Aldrich |

| Storage Temperature | −20°C | Sigma-Aldrich |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| XLogP3 | 5.6 | PubChem |

| SMILES | NC1=CC=C(C(N--INVALID-LINK--C(OC(C)(C)C)=O)=O)C=C1CCC3=CC=C(O)C=C3 | Sigma-Aldrich |

| InChI Key | OACODUCFPHHCIH-SANMLTNESA-N | Sigma-Aldrich |

Mechanism of Action

Neoseptin-3 functions as a specific agonist for the mouse TLR4/MD-2 complex. Its mechanism of action, determined through NMR and X-ray crystallography, is distinct from that of LPS but results in a similar downstream signaling cascade.

Binding to the MD-2 Pocket

Neoseptin-3 binds as an asymmetrical dimer within the hydrophobic pocket of the MD-2 co-receptor. The t-butyl ester group and the benzene ring of the Neoseptin-3 molecules occupy less than half of the total volume of this pocket. This binding mode involves hydrophobic contacts with MD-2 residues that are different from those contacted by LPS or its active component, lipid A.

Conformational Change and Dimerization

Despite the different binding mode, the interaction of the Neoseptin-3 dimer with MD-2 induces a conformational change in the TLR4/MD-2 complex that is remarkably similar to the one elicited by LPS. This conformational change is the critical step that facilitates the homodimerization of the TLR4/MD-2 complex, a prerequisite for the initiation of downstream signaling.

Downstream Signaling Pathways

Upon activation and dimerization of the TLR4/MD-2 complex by Neoseptin-3, canonical downstream signaling pathways are triggered. This includes both the MyD88-dependent and TRIF-dependent pathways, leading to the production of proinflammatory cytokines and type I interferons. Specifically, Neoseptin-3 has been shown to induce the secretion of TNFα, IL-6, and IFN-β in mouse cells. Notably, unlike LPS, the activity of Neoseptin-3 is independent of CD14, a protein that typically facilitates the transfer of LPS to the TLR4/MD-2 complex.

Species Specificity

A notable characteristic of Neoseptin-3 is its species-specific activity. It is a potent agonist of the mouse TLR4/MD-2 complex but fails to activate the human TLR4/MD-2 complex. Molecular dynamics simulations have revealed that while the binding energies of Neoseptin-3 to both mouse and human TLR4/MD-2 are similar, the resulting protein-ligand interactions and the dimerization interface of the human complex are substantially different and less stable, preventing activation.

Experimental Data

In Vitro Activity

Neoseptin-3 has demonstrated dose-dependent activity in stimulating cytokine production in various mouse immune cells.

| Cell Type | Cytokine Induced | EC₅₀ | Efficacy | Source |

| Mouse Peritoneal Macrophages | TNFα | 18.5 µM | Approximates that of LPS | |

| Mouse Peritoneal Macrophages | IL-6 | Dose-dependent | - | |

| Mouse Peritoneal Macrophages | IFN-β | Dose-dependent | - | |

| Mouse Bone Marrow-Derived Macrophages (BMDM) | TNFα | Dose-dependent | Similar to peritoneal macrophages | |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | TNFα | Dose-dependent | Similar to peritoneal macrophages |

Structure-Activity Relationship (SAR)

Comprehensive SAR studies have been conducted on the Neoseptin class of compounds. These studies have highlighted the critical importance of various structural features for mTLR4 agonist activity. For instance, removal or modification of the phenol hydroxyl group, or alterations to the central residue linker, can lead to a significant loss of activity. These findings have been instrumental in optimizing the potency of compounds like Neoseptin-3.

Experimental Protocols

Macrophage Stimulation Assay for Cytokine Production

This protocol outlines the general steps for assessing the ability of Neoseptin-3 to induce cytokine production in mouse macrophages.

Methodology:

-

Isolation of Macrophages: Mouse peritoneal macrophages are harvested from mice (e.g., C57BL/6) through peritoneal lavage.

-

Cell Culture: The isolated macrophages are plated in appropriate culture dishes and allowed to adhere.

-

Treatment: The cells are then treated with a range of concentrations of Neoseptin-3. Positive (LPS) and negative (vehicle) controls are included.

-

Incubation: The treated cells are incubated for a specified time (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-6, IFN-β) in the supernatants is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: The results are analyzed to generate dose-response curves and calculate the EC₅₀ value for Neoseptin-3.

Synthesis

The synthesis of Neoseptin-3 has been described in the literature and involves multi-step chemical synthesis. A key strategy involves a four-component Ugi condensation reaction. Detailed synthetic schemes are available in specialized medicinal chemistry publications.

Potential Applications in Drug Development

Neoseptin-3 and related compounds hold promise as potential vaccine adjuvants. Their ability to activate the innate immune system via TLR4, mimicking some of the effects of LPS without its associated toxicity, makes them attractive candidates for enhancing the efficacy of vaccines. Further research is needed to translate the potent mouse-specific activity of Neoseptin-3 into compounds that are effective in humans. The detailed understanding of its interaction with the TLR4/MD-2 complex provides a solid foundation for the rational design of next-generation human-active TLR4 agonists.

References

Neoseptin-3: A Deep Dive into its Structure-Activity Relationship as a Novel TLR4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoseptin-3, a synthetic small-molecule agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. We will delve into its discovery, the structure-activity relationships (SAR) that guided its development, its unique mechanism of action, and the downstream signaling pathways it triggers. This document is intended to be a valuable resource for researchers in immunology, pharmacology, and drug discovery.

Introduction: Discovery of a New Class of Immune Modulators

Neoseptins are a class of chemically synthesized peptidomimetics that were identified through unbiased screening of an α-helix mimetic library for their ability to induce Tumor Necrosis Factor-α (TNF-α) production in mouse macrophages.[1][2] The initial hit, Neoseptin-1, was structurally optimized through chemical modifications and SAR studies to yield more potent and structurally simpler analogs, including Neoseptin-3 and Neoseptin-4.[1][2] Neoseptin-3 was selected for in-depth studies due to its robust and concentration-dependent induction of TNF-α.[1] What makes Neoseptin-3 particularly noteworthy is its lack of structural similarity to the canonical TLR4 ligand, lipopolysaccharide (LPS), yet its ability to activate the same receptor complex.

Structure-Activity Relationship (SAR) of Neoseptin Analogs

The development of Neoseptin-3 from the initial hit, Neoseptin-1, was guided by systematic SAR studies. These studies explored the impact of modifications to different parts of the molecule on its ability to activate mTLR4.

Core Scaffold Modifications

Initial optimization efforts focused on simplifying the structure of Neoseptin-1. A key finding was that removing the linking oxygen atom in the central residue of Neoseptin-1 to give compound 4 resulted in an enhancement of mTLR4 agonist activity. This simplification led to the development of the core structures of Neoseptin-3 (5 ) and Neoseptin-4 (6 ), which demonstrated efficacy nearly matching that of LPS.

Importance of the Carboxylic Acid Moiety

The carboxylic acid group was found to be crucial for activity. Conversion of the tert-butyl ester in Neoseptin-3 and Neoseptin-4 to their corresponding carboxylic acids (11 and 12 ) resulted in a complete loss of agonist activity. This suggests that the ester group is essential for binding to the MD-2 pocket or for proper presentation of the molecule to the receptor complex.

Role of the Aniline Amine

The presence and substitution of the aniline amine group were also investigated. Removal of the aniline amine from an analog of Neoseptin-3 (76 ) led to a significant decrease in activity. Furthermore, mono- and di-methylation of the aniline nitrogen (77 and 78 ) or its conversion to an acetamide (79 ) also resulted in reduced or abolished activity. These findings highlight the critical role of the unsubstituted aniline amine in mediating the agonist effect.

Linker Length and Composition

The linker connecting the two aromatic rings was found to be a critical determinant of activity. Analogs with saturated linkers of two or three atoms (carbon or oxygen) were generally effective agonists. Specifically, Neoseptin-3 (5 ) with a two-carbon linker and Neoseptin-4 (6 ) with a three-atom linker containing an oxygen were potent. An analog of Neoseptin-3 with an oxygen atom in the two-atom linker (92 ) and an analog of Neoseptin-4 with a three-carbon linker (93 ) also showed high efficacy. However, extending the linker length by even one or two more carbon atoms (90 and 91 ) led to a near-complete loss of agonist activity.

Table 1: Structure-Activity Relationship of Neoseptin Analogs

| Compound | Modification from Neoseptin-1/Neoseptin-3 | Activity (TNF-α release) | Reference |

| 1 | Neoseptin-1 (Initial Hit) | Weak Agonist | |

| 4 | Removal of linking oxygen from 1 | Enhanced Agonist Activity | |

| 5 (Neoseptin-3) | Optimized from 4 | Potent Agonist | |

| 6 (Neoseptin-4) | Optimized from 4 | Potent Agonist | |

| 11 | Carboxylic acid of 5 | Inactive | |

| 12 | Carboxylic acid of 6 | Inactive | |

| 76 | Analog of 5 lacking aniline amine | Reduced Activity | |

| 77 | Monomethyl aniline of 5 analog | Reduced Activity | |

| 78 | Dimethyl aniline of 5 analog | Reduced Activity | |

| 79 | Acetamide of 5 analog | Inactive | |

| 90 | Extended linker (4 atoms) of 6 | Inactive | |

| 91 | Extended linker (5 atoms) of 6 | Inactive | |

| 92 | Oxygen in 2-atom linker of 5 | Effective Agonist | |

| 93 | Methylene in 3-atom linker of 6 | Effective Agonist |

Mechanism of Action: A Novel Binding Mode to MD-2

Crystallographic studies of the mTLR4/MD-2/Neoseptin-3 complex have revealed a unique mechanism of action that differs significantly from that of LPS.

-

Dimeric Binding: Two molecules of Neoseptin-3 bind as an asymmetrical dimer within the hydrophobic pocket of MD-2. This is in contrast to the single molecule of lipid A (the active component of LPS) that binds to this pocket.

-

Distinct Molecular Contacts: Neoseptin-3 interacts with different residues within the MD-2 pocket compared to lipid A. The t-butyl ester group and the benzene ring of both Neoseptin-3 molecules occupy less than half of the hydrophobic pocket's volume.

-

Conformational Change: Despite the different binding mode, Neoseptin-3 induces a conformational change in MD-2 that is remarkably similar to that elicited by lipid A. This conformational change is the critical event that leads to the dimerization of two TLR4/MD-2 complexes, initiating downstream signaling.

-

CD14-Independence: Unlike LPS, which often requires the co-receptor CD14 for efficient delivery to the TLR4/MD-2 complex, Neoseptin-3's activity is independent of CD14.

Downstream Signaling Pathways

Activation of the mTLR4/MD-2 complex by Neoseptin-3 triggers canonical TLR4 signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons.

dot

Figure 1: Neoseptin-3 induced TLR4 signaling pathway.

Neoseptin-3 has been shown to activate both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4.

-

MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and MAPKs (p38, JNK, and ERK). Activation of these transcription factors results in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Neoseptin-3 induces the phosphorylation of IKKα/β and degradation of IκBα, which are key steps in canonical NF-κB activation.

-

TRIF-Dependent Pathway: This pathway involves the activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.

Species Specificity

A crucial aspect of Neoseptin-3's activity is its species specificity. It is a potent agonist of mouse TLR4 but fails to activate human TLR4. Molecular dynamics simulations suggest that while Neoseptin-3 can bind to both mouse and human TLR4/MD-2 complexes, the interactions at the dimerization interface are significantly weaker in the human complex. This leads to a less stable and inactive conformation of the human TLR4 dimer, explaining the lack of signaling.

Experimental Protocols

Synthesis of Neoseptin-3 and Analogs

The synthesis of Neoseptin-3 and its analogs has been described in detail. A general synthetic scheme involves the coupling of two substituted aromatic rings via a linker, followed by functional group manipulations to introduce the key pharmacophoric features. For instance, the synthesis of analogs with modified linkers can be achieved through O-alkylation or by using different starting materials with the desired linker length. The aniline moiety can be introduced via reduction of a nitro group.

dot

Figure 2: General workflow for the synthesis of Neoseptin analogs.

In Vitro Macrophage Stimulation Assay

The biological activity of Neoseptin-3 and its analogs is typically assessed by measuring their ability to stimulate cytokine production in mouse macrophages.

-

Cell Culture: Mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Stimulation: Cells are treated with varying concentrations of the test compounds (e.g., Neoseptin-3) or a positive control (e.g., LPS). A vehicle control is also included.

-

Incubation: The cells are incubated for a specific period (e.g., 4 hours).

-

Supernatant Collection: The cell culture supernatants are collected.

-

Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 values of the compounds.

Western Blot Analysis of Signaling Pathways

To investigate the activation of downstream signaling pathways, western blot analysis is performed.

-

Cell Lysis: Macrophages are treated with Neoseptin-3 or LPS for various time points, after which the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., IKKα/β, p38, JNK, ERK, IκBα, TBK1, IRF3).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

Neoseptin-3 represents a significant breakthrough in the field of immunology, demonstrating that potent and specific TLR4 agonists can be developed that bear no structural resemblance to the natural ligand. The detailed understanding of its structure-activity relationship and mechanism of action provides a solid foundation for the design of novel immunomodulatory agents. A key challenge for the future will be to leverage the insights gained from the species-specific activity of Neoseptin-3 to design analogs that are active on human TLR4, thereby opening up new therapeutic possibilities for vaccines, cancer immunotherapy, and the treatment of infectious diseases.

References

An In-depth Technical Guide to the Activation of the TLR4/MD-2 Complex by Neoseptin-3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2), form a critical complex in the innate immune system, primarily responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Neoseptin-3 is a synthetic, peptidomimetic small molecule that acts as a potent agonist for the mouse TLR4/MD-2 complex.[1][2] Despite bearing no structural resemblance to LPS, Neoseptin-3 effectively triggers canonical TLR4 signaling pathways, making it an invaluable tool for studying innate immunity.[3] This document provides a comprehensive technical overview of the mechanism of action, signaling cascades, quantitative activation data, and detailed experimental protocols related to the Neoseptin-3-mediated activation of the TLR4/MD-2 complex. A key characteristic of Neoseptin-3 is its species specificity, as it fails to activate the human TLR4/MD-2 complex, a crucial consideration for translational research.[4][5]

Mechanism of Action: A Novel Agonist Interaction

The activation of the mouse TLR4/MD-2 (mTLR4/MD-2) complex by Neoseptin-3 is a unique process that bypasses the canonical LPS recognition pathway. Unlike LPS, which requires the accessory protein CD14 for efficient transfer to the TLR4/MD-2 complex, Neoseptin-3 acts independently of CD14.

The core mechanism involves the following steps:

-

Binding to MD-2: The crystal structure of the mTLR4/MD-2/Neoseptin-3 complex reveals that two Neoseptin-3 molecules bind as an asymmetrical dimer within the hydrophobic pocket of a single MD-2 molecule. This binding mode is distinct from that of LPS's lipid A moiety.

-

Conformational Change and Dimerization: The binding of the Neoseptin-3 dimer induces a conformational change in the TLR4/MD-2 heterodimer. This change facilitates the recruitment of a second TLR4/MD-2 complex.

-

Formation of the Active Heterotetramer: This recruitment results in the formation of a symmetrical, "m"-shaped heterotetramer, (mTLR4/MD-2/Neoseptin-3)₂, which is the active, signal-initiating form of the receptor complex.

This induced dimerization is the pivotal event that brings the intracellular Toll-interleukin 1 receptor (TIR) domains of the two TLR4 molecules into close proximity, allowing for the recruitment of downstream adaptor proteins and the initiation of signaling cascades.

Structural Basis of Species Specificity

Molecular dynamics simulations have shed light on why Neoseptin-3 activates the mouse but not the human TLR4/MD-2 complex. While the binding energies of Neoseptin-3 to both mouse and human MD-2 are similar, the subsequent protein-protein interactions at the dimerization interface are substantially different. In the human complex, Neoseptin-3 binding leads to increased flexibility and a weaker dimerization interface, which is insufficient to establish a stable, active signaling conformation.

Figure 1: Logical workflow of Neoseptin-3 activating the mTLR4/MD-2 complex.

Downstream Signaling Pathways

Neoseptin-3-induced dimerization of the mTLR4/MD-2 complex activates the two canonical downstream signaling pathways, mirroring the response to LPS.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR4 TIR domain. It leads to the activation of NF-κB and MAP kinases (MAPKs) such as p38, JNK, and ERK. The ultimate outcome is the transcription and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

TRIF-Dependent Pathway: This pathway is engaged subsequently and involves the adaptor protein TRIF. It culminates in the activation of TANK-binding kinase 1 (TBK1) and the transcription factor IRF3. This cascade is primarily responsible for the production of Type I interferons, such as IFN-β.

Figure 2: Neoseptin-3-induced downstream TLR4 signaling pathways.

Quantitative Data on Neoseptin-3 Activity

The biological activity of Neoseptin-3 has been quantified in various cellular assays, primarily using primary mouse macrophages. The efficacy of Neoseptin-3 in inducing cytokine production is comparable to that of LPS, although its potency is lower.

| Parameter | Cell Type | Value | Ligand | Reference |

| EC₅₀ for TNF-α Production | Mouse Peritoneal Macrophages | 18.5 µM | Neoseptin-3 | |

| TNF-α Production | Mouse Peritoneal Macrophages | Dose-dependent increase | Neoseptin-3 | |

| IL-6 Production | Mouse Peritoneal Macrophages | Dose-dependent increase | Neoseptin-3 | |

| IFN-β Production | Mouse Peritoneal Macrophages | Dose-dependent increase | Neoseptin-3 | |

| TNF-α Production | Mouse Bone Marrow-Derived Macrophages (BMDM) | Dose-dependent increase | Neoseptin-3 | |

| TNF-α Production | Mouse Bone Marrow-Derived Dendritic Cells (BMDC) | Dose-dependent increase | Neoseptin-3 |

Experimental Protocols

The following sections detail standardized protocols for investigating the effects of Neoseptin-3 on the TLR4/MD-2 complex.

Cell Culture and Stimulation

This protocol outlines the general procedure for treating primary mouse macrophages with Neoseptin-3.

-

Cell Isolation and Culture: Isolate peritoneal macrophages or generate bone marrow-derived macrophages (BMDMs) from C57BL/6J mice using standard protocols. Culture cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate growth factors (e.g., L929-conditioned media for BMDMs).

-

Cell Plating: Plate cells at a density of 0.5 x 10⁶ cells/well in a 6-well plate or an appropriate density for other plate formats. Allow cells to adhere overnight.

-

Stimulation: Prepare a stock solution of Neoseptin-3 in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations (e.g., 1-100 µM) in pre-warmed culture medium. As a positive control, use LPS (e.g., 10-100 ng/mL).

-

Incubation: Replace the existing medium with the ligand-containing medium. Incubate the cells for the desired time period at 37°C and 5% CO₂.

-

For cytokine analysis (ELISA), a 4-hour incubation is typical.

-

For signaling pathway analysis (Western Blot), a time course (e.g., 0, 15, 30, 60, 120 minutes) is recommended.

-

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis.

-

Figure 3: General experimental workflow for cell stimulation and analysis.

Cytokine Quantification via ELISA

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add cell culture supernatants (collected in section 5.1) and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate thoroughly. Add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.

Signaling Pathway Analysis via Western Blot

-

Protein Quantification: Determine the protein concentration of the cell lysates (from section 5.1) using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p38, anti-IκBα) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-p38) or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB transcription factor.

-

Cell Plating: Seed HEK293 cells in a 96-well plate.

-

Transient Transfection: Co-transfect the cells with a plasmid mix containing expression vectors for mouse TLR4, mouse MD-2, and an NF-κB-luciferase reporter gene. A constitutively expressed control reporter (e.g., Renilla luciferase) can be included for normalization.

-

Incubation: Allow the cells to express the proteins for 24 hours.

-

Stimulation: Treat the transfected cells with various concentrations of Neoseptin-3 or a control ligand (e.g., Lipid A) for 4-6 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a normalization control was used, measure its activity as well.

-

Data Analysis: Normalize the NF-κB luciferase activity to the control reporter activity. The fold-increase in luciferase activity relative to unstimulated cells indicates the level of NF-κB activation.

Figure 4: Workflow for an NF-κB luciferase reporter assay.

Conclusion

Neoseptin-3 represents a significant discovery in the field of immunology, demonstrating that potent activation of the TLR4/MD-2 complex is not limited to LPS-like structures. Its ability to bind directly to the MD-2 pocket and induce the canonical MyD88- and TRIF-dependent signaling pathways provides researchers with a powerful and specific tool to dissect the intricacies of mouse innate immune activation. The detailed protocols and quantitative data presented in this guide offer a robust framework for utilizing Neoseptin-3 in experimental settings. However, its pronounced species specificity, which prevents the activation of human TLR4/MD-2, underscores the subtle but critical structural differences between orthologous immune receptors and serves as a vital consideration for the translation of preclinical findings. Future research may focus on leveraging the structural insights from the Neoseptin-3 interaction to design novel, human-specific TLR4 modulators.

References

- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dissecting the species-specific recognition of Neoseptin 3 by TLR4/MD2 via molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Neoseptin-3: A Technical Guide to a Novel Synthetic TLR4 Agonist

Executive Summary: Neoseptin-3 is a synthetic, peptidomimetic small molecule that functions as a potent and specific agonist for the mouse Toll-like Receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 bears no structural similarity to glycolipids and activates the receptor complex through a distinct binding mechanism.[1] It engages the MD-2 co-receptor, inducing the dimerization of TLR4 and initiating downstream signaling through both MyD88-dependent and TRIF-dependent pathways.[1][2] This activation leads to the production of pro-inflammatory cytokines and type I interferons, highlighting its potential as a vaccine adjuvant and a tool for immunological research. This document provides a detailed overview of its mechanism of action, signaling pathways, quantitative data, and relevant experimental protocols.

Introduction to Neoseptin-3

Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognized for its role in detecting LPS from Gram-negative bacteria. TLR4 activation, mediated by its co-receptor MD-2, triggers potent immune responses, making TLR4 agonists valuable candidates for vaccine adjuvants and immunotherapies. However, the high toxicity of LPS has driven the search for synthetic agonists with improved safety profiles.

Neoseptin-3 emerged from an unbiased screening of a peptidomimetic library as a compound that could stimulate TNF-α production in mouse macrophages. It is a chemically synthesized small molecule with a structure entirely unrelated to lipid A, the active component of LPS. Neoseptin-3 specifically targets the mouse TLR4/MD-2 complex, demonstrating efficacy comparable to LPS in stimulating cytokine production but with distinct signaling characteristics, such as CD14-independence.

Mechanism of Action

Binding to the TLR4/MD-2 Complex

The activation of TLR4 by Neoseptin-3 is initiated by its binding to the MD-2 co-receptor. Crystal structure analysis reveals that two Neoseptin-3 molecules bind as an asymmetrical dimer within the hydrophobic pocket of a single MD-2 molecule. This binding mode is unique and differs significantly from the binding of the six acyl chains of lipid A. The t-butyl ester and benzene ring groups of the Neoseptin-3 molecules establish hydrophobic contacts within the MD-2 pocket, occupying less than half of its total volume.

Induction of Receptor Dimerization

The binding of the Neoseptin-3 dimer to MD-2 induces a conformational change in the TLR4/MD-2 complex, promoting the formation of an active homodimer, structured as (TLR4/MD-2/Neoseptin-3)₂. This dimerization is the critical event that brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, initiating the downstream signaling cascade. While the resulting active conformation is similar to that induced by lipid A, the specific molecular contacts that achieve this state are dissimilar.

Downstream Signaling Pathways

Neoseptin-3 activates the canonical TLR4 signaling pathways, engaging both MyD88-dependent and TRIF-dependent cascades. This dual activation is crucial for inducing a broad spectrum of immune responses, including the production of both pro-inflammatory cytokines and type I interferons.

MyD88-Dependent Pathway

Upon TLR4 dimerization at the plasma membrane, the TIR domain recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88) via the sorting adaptor TIRAP. This leads to the recruitment and activation of IRAK4 and IRAK1, which in turn activate TRAF6. TRAF6 activation ultimately leads to the phosphorylation and degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus. Simultaneously, this pathway activates MAP kinases (MAPKs) such as p38, JNK, and ERK. The MyD88-dependent pathway is responsible for the rapid production of pro-inflammatory cytokines like TNF-α and IL-6.

TRIF-Dependent Pathway

Following initial activation, the TLR4 complex can be endocytosed, where it initiates a second wave of signaling from the endosome. This pathway is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β), recruited via the adaptor TRAM. TRIF activates the kinase TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, particularly IFN-β. The TRIF pathway also contributes to a later phase of NF-κB activation. Neoseptin-3 has been shown to robustly activate this pathway, leading to significant IFN-β production.

Quantitative Biological Activity

Neoseptin-3 demonstrates potent, dose-dependent activation of mouse macrophages and dendritic cells. Its efficacy in inducing TNF-α is comparable to that of LPS, although it is less potent on a molar basis. The key quantitative data for Neoseptin-3's activity are summarized below.

| Parameter | Value | Cell Type | Assay | Source |

| EC₅₀ | 18.5 µM | Mouse Peritoneal Macrophages | TNF-α Production | |

| Stimulated Cytokines | TNF-α, IL-6, IFN-β | Mouse Macrophages & Dendritic Cells | ELISA | |

| Activated Pathways | NF-κB, MAPK (p38, JNK, ERK), TBK1/IRF3 | Mouse Peritoneal Macrophages | Immunoblotting | |

| Species Specificity | Mouse TLR4/MD-2 | HEK293 cells transfected with TLR4/MD-2 | Reporter Assay | |

| CD14 Dependence | Independent | Mouse Peritoneal Macrophages | TNF-α Production |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the activity of Neoseptin-3.

Cell Culture and Reagents

-

Cells: Mouse bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are commonly used. HEK293 cells stably transfected with mouse TLR4, MD-2, and an NF-κB reporter gene are used for specificity assays.

-

Reagents: Neoseptin-3 (dissolved in DMSO), LPS (as a positive control), cell culture medium (e.g., DMEM with 10% FBS), and ELISA kits for mouse TNF-α, IL-6, and IFN-β.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine secreted by cells into the culture medium following stimulation.

-

Cell Plating: Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing various concentrations of Neoseptin-3 (e.g., 0-100 µM) or LPS (e.g., 100 ng/mL).

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: Carefully collect the culture supernatants from each well.

-

ELISA: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the Neoseptin-3 concentration to generate a dose-response curve and calculate the EC₅₀ value.

Immunoblotting for Signaling Proteins

This method is used to detect the phosphorylation or degradation of key proteins in the TLR4 signaling pathway.

-

Cell Treatment: Plate macrophages in larger wells (e.g., 6-well plate) and stimulate with a fixed concentration of Neoseptin-3 (e.g., 50 µM) or LPS for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated forms of proteins (e.g., phospho-p38, phospho-IRF3) or for proteins that are degraded (e.g., IκBα). A loading control like β-actin should also be probed.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Key Characteristics and Potential Applications

Species Specificity

A critical characteristic of Neoseptin-3 is its species specificity; it is a potent agonist for the mouse TLR4/MD-2 complex but does not activate the human TLR4/MD-2 complex. Molecular dynamics simulations suggest that differences in the dimerization interface between human and mouse TLR4/MD-2 prevent Neoseptin-3 from stabilizing the active conformation in the human receptor complex. This makes it an excellent tool for studying mouse models of immunity but limits its direct clinical translation.

CD14-Independence

Unlike LPS, which often relies on the co-receptor CD14 to facilitate its transfer to the TLR4/MD-2 complex, Neoseptin-3's activity is independent of CD14. This suggests a more direct interaction with the TLR4/MD-2 complex and provides a way to probe TLR4 signaling in the absence of CD14-mediated effects.

Potential as a Vaccine Adjuvant

The ability of Neoseptin-3 to induce a robust production of cytokines and co-stimulatory molecules points to its potential as a vaccine adjuvant. In vivo studies have demonstrated that when co-administered with ovalbumin (OVA) to mice, Neoseptin-3 significantly increased the production of OVA-specific IgG antibodies. It was shown to induce both Th1 (IgG2a, IgG2b) and Th2 (IgG1) mediated immune responses, highlighting its capacity to broadly enhance adaptive immunity.

Conclusion

Neoseptin-3 represents a novel class of synthetic TLR4 agonists, distinguished by its unique chemical structure and mechanism of action. Its ability to potently activate both MyD88- and TRIF-dependent signaling pathways in mouse immune cells, independent of CD14, makes it a valuable molecular probe for dissecting the complexities of innate immunity. While its species specificity currently precludes direct human therapeutic use, the structural and mechanistic insights gained from Neoseptin-3 provide a strong foundation for the rational design of new, broadly active TLR4 modulators for future vaccines and immunotherapies.

References

Neoseptin-3: A Deep Dive into its Species-Specific Activation of the TLR4/MD-2 Complex

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neoseptin-3, a synthetic peptidomimetic, has emerged as a potent agonist of the mouse Toll-like receptor 4 (mTLR4)/myeloid differentiation factor 2 (mMD-2) complex, initiating a robust innate immune response. However, this activation is strictly species-specific, with Neoseptin-3 failing to elicit a response from the human TLR4/MD-2 (hTLR4/hMD-2) complex. This technical guide provides an in-depth analysis of the molecular basis for this species specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. Understanding this specificity is paramount for the translation of Neoseptin-3-based research into human therapeutic applications.

Introduction

Toll-like receptor 4 (TLR4), in conjunction with its co-receptor MD-2, plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of the TLR4/MD-2 complex triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons. Neoseptin-3, a small molecule with no structural similarity to LPS, was identified through unbiased screening as a potent activator of the mTLR4/MD-2 complex.[1][2][3] This discovery has opened new avenues for studying TLR4 signaling and for the development of novel immunomodulators. However, the stark difference in its activity between mouse and human orthologs presents a significant hurdle for its clinical development. This guide will dissect the molecular intricacies that govern this species-specific recognition.

Mechanism of Action and Species Specificity

Neoseptin-3 activates the mTLR4/MD-2 complex by binding as a dimer within the hydrophobic pocket of mMD-2.[1][4] This binding event induces a conformational change in the complex, leading to its dimerization and the initiation of downstream signaling pathways. While Neoseptin-3 binds to both mouse and human MD-2, it only triggers an agonistic response in the murine system.

Molecular dynamics simulations have revealed that although the binding free energies of Neoseptin-3 to mMD-2 and hMD-2 are similar, the subsequent protein-ligand interactions and the geometry of the induced TLR4/MD-2 dimer differ significantly. In the human complex, the interactions at the dimerization interface are much weaker, preventing the stable assembly required for signal transduction.

Signaling Pathway

The activation of the mTLR4/MD-2 complex by Neoseptin-3 initiates a canonical TLR4 signaling cascade, engaging both the MyD88-dependent and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-β).

Quantitative Data Summary

The species-specific activity of Neoseptin-3 has been quantified in various cellular assays. The following tables summarize the key findings from published literature.

| Cell Type | Species | Assay | Neoseptin-3 EC50 (µM) | LPS (Positive Control) Activity | Reference |

| Peritoneal Macrophages | Mouse | TNF-α Production | 18.5 | Active | |

| THP-1 (monocyte-like) | Human | TNF-α Production | No response | Active | |

| HEK293T | Mouse | NF-κB Reporter | Active | Active | |

| HEK293T | Human | NF-κB Reporter | No response | Active |

| Parameter | Mouse TLR4/MD-2 | Human TLR4/MD-2 | Method | Reference |

| Binding of Neoseptin-3 | Yes | Yes | NMR Spectroscopy | |

| Agonistic Activity | Yes | No | Cellular Assays | |

| Dimerization Interface | Stable | Weak/Unstable | Molecular Dynamics |

Experimental Protocols

Cell-Based Reporter Assays for TLR4 Activation

This protocol describes a method to assess the species-specific activation of TLR4 by Neoseptin-3 using a luciferase reporter gene assay in HEK293T cells.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding an NF-κB-driven firefly luciferase reporter, a constitutively expressed Renilla luciferase for normalization, and either human TLR4 and human MD-2 or mouse TLR4 and mouse MD-2.

-

Stimulation: 24 hours post-transfection, cells are treated with varying concentrations of Neoseptin-3 or a known TLR4 agonist like LPS.

-

Luciferase Assay: After 6-8 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

Data Analysis: The fold induction of NF-κB activity is calculated relative to untreated cells.

Cytokine Production Assays in Macrophages

This protocol outlines the measurement of cytokine production from mouse peritoneal macrophages and human THP-1 cells to determine the species-specific effects of Neoseptin-3.

Methodology:

-

Cell Isolation and Culture:

-

Mouse Peritoneal Macrophages: Macrophages are harvested from the peritoneal cavity of mice by lavage with cold PBS. Cells are then plated and allowed to adhere for 2-4 hours, after which non-adherent cells are washed away.

-

Human THP-1 Cells: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Cell Stimulation: Adherent macrophages are treated with Neoseptin-3 or LPS for a specified period (e.g., 4-24 hours).

-

Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

-

Data Analysis: Cytokine concentrations in treated samples are compared to those in untreated control samples.

Conclusion and Future Directions

Neoseptin-3 serves as a fascinating molecular probe that highlights the subtle yet critical differences between the human and murine TLR4/MD-2 complexes. While its direct therapeutic application in humans is precluded by its lack of activity, the detailed understanding of its species-specific interactions provides a valuable roadmap for the design of novel, human-active TLR4 agonists. Future research should focus on leveraging the structural insights gained from Neoseptin-3 to develop new chemical entities that can effectively and safely modulate human TLR4 signaling for therapeutic benefit in areas such as vaccine adjuvancy and cancer immunotherapy. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and development of such next-generation immunomodulators.

References

- 1. TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of Neoseptin-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neoseptin-3 is a synthetic, small-molecule peptidomimetic that has been identified as a potent agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 does not share structural similarity and its activity is specific to the murine receptor complex, showing no agonistic effects on human TLR4/MD-2.[1] This specificity provides a unique tool for dissecting TLR4 signaling in mouse models of inflammation and immunity. Activation of the mTLR4/MD-2 complex by Neoseptin-3 initiates a bifurcated downstream signaling cascade, engaging both the MyD88-dependent and TRIF-dependent pathways. This comprehensive activation leads to the induction of potent pro-inflammatory and antiviral responses, characterized by the production of cytokines such as TNF-α, IL-6, and type I interferons (IFN-β). This guide provides a detailed overview of these signaling pathways, quantitative data on Neoseptin-3's activity, and the experimental protocols used to elucidate its mechanism of action.

Core Signaling Pathways of Neoseptin-3

Neoseptin-3-induced signaling is initiated by its binding to the MD-2 co-receptor of TLR4, which triggers the dimerization of the TLR4/MD-2 complex. This conformational change leads to the recruitment of adaptor proteins to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, activating two distinct downstream pathways.

MyD88-Dependent Pathway

This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited, which in turn interacts with IRAK4, IRAK1, and TRAF6. This leads to the activation of the TAK1 complex, which subsequently activates both the IKK complex and the MAPK cascade.

-

NF-κB Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB transcription factor into the nucleus.

-

MAPK Activation: The TAK1 complex also phosphorylates MKKs, which in turn phosphorylate and activate the MAP kinases p38, JNK, and ERK.

These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[2]

TRIF-Dependent Pathway

This pathway is primarily responsible for the induction of type I interferons and the late-phase activation of NF-κB. TLR4 activation leads to the recruitment of the adaptor protein TRIF. TRIF then interacts with TRAF3, which activates the kinases TBK1 and IKKε.

-

IRF3 Activation: TBK1 and IKKε phosphorylate the transcription factor IRF3, leading to its dimerization and nuclear translocation, where it induces the expression of IFN-β.

-

Late-Phase NF-κB Activation: TRIF can also engage TRAF6 and RIP1 to mediate a delayed activation of the NF-κB pathway.

The following diagram illustrates the downstream signaling pathways activated by Neoseptin-3.

Quantitative Data Presentation

The biological activity of Neoseptin-3 has been quantified through various in vitro assays, primarily focusing on its ability to induce cytokine production in mouse macrophages.

| Parameter | Value | Assay | Cell Type | Notes |

| EC50 for TNFα production | 18.5 µM | ELISA | Mouse peritoneal macrophages | Efficacy of Neoseptin-3 was comparable to that of LPS. |

| Induced Cytokines | TNFα, IL-6, IFN-β | ELISA | Mouse peritoneal macrophages | Dose-dependent increase in cytokine production was observed. |

| Phosphorylated Proteins | IKKα, IKKβ, p38, JNK, ERK, TBK1, IRF3 | Immunoblot | Mouse peritoneal macrophages | Time-course analysis showed phosphorylation patterns similar to LPS stimulation. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Neoseptin-3's signaling pathways.

Macrophage Culture and Stimulation

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: For cytokine production assays, macrophages are seeded in 96-well plates. For immunoblotting, cells are seeded in 6-well plates. After adherence, cells are treated with varying concentrations of Neoseptin-3 or LPS (as a positive control) for the indicated time points (e.g., 4 hours for cytokine measurement, and various time points from 15 to 120 minutes for phosphorylation studies).

The following diagram outlines the general workflow for macrophage stimulation experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Plates are washed and blocked with a solution of 1% BSA in PBS for 1-2 hours at room temperature.

-

Sample Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection: After washing, a biotinylated detection antibody is added and incubated for 1 hour. This is followed by the addition of streptavidin-HRP and a substrate solution (e.g., TMB).

-

Measurement: The reaction is stopped with an acidic solution, and the absorbance is read at 450 nm. Cytokine concentrations are determined by comparison to the standard curve.

Immunoblotting for Phosphorylated Signaling Proteins

-

Cell Lysis: After stimulation, macrophages are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Reprobing: To confirm equal protein loading, membranes can be stripped and reprobed with antibodies against the total (non-phosphorylated) form of the protein.

Conclusion

Neoseptin-3 serves as a valuable chemical tool for the investigation of mTLR4/MD-2 signaling. Its ability to activate both MyD88- and TRIF-dependent pathways leads to a robust inflammatory and antiviral response in mouse macrophages. The detailed understanding of its downstream signaling, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at modulating TLR4-mediated immunity and inflammation. The species-specificity of Neoseptin-3 further underscores its utility in murine models, allowing for targeted studies of TLR4 function in vivo.

References

Methodological & Application

Application Notes and Protocols for Macrophage Stimulation with Neoseptin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 is a peptidomimetic that activates downstream signaling pathways, inducing the production of pro-inflammatory cytokines and type I interferons in mouse macrophages.[1] Notably, Neoseptin-3 exhibits species-specificity and does not activate the human TLR4/MD-2 complex. This characteristic makes it a valuable tool for studying the specific mechanisms of mouse TLR4 activation and for in vivo studies in mouse models of inflammation and immunity.

These application notes provide detailed protocols for the stimulation of mouse macrophages with Neoseptin-3, methods for assessing macrophage activation, and a summary of the known signaling pathways involved.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Type | Assay | Reference |

| EC50 for TNFα Production | 18.5 µM | Mouse Peritoneal Macrophages | ELISA | [1] |

| Optimal Concentration for Cytokine Production | 10-50 µM | Mouse Peritoneal Macrophages | ELISA | [1] |

| Incubation Time for Cytokine Measurement | 4 hours | Mouse Peritoneal Macrophages | ELISA | [1] |

| Peak TNFα mRNA Expression (LPS-stimulated) | 1-2 hours | Murine Macrophage Cell Lines | Northern Blot | |

| Peak TNFα Protein Secretion (LPS-stimulated) | 2-4 hours | Murine Macrophage Cell Lines | Bioassay | |

| Peak IL-6 mRNA Expression (LPS-stimulated) | 4-8 hours | Murine Macrophage Cell Lines | Northern Blot | |

| Peak IL-6 Protein Secretion (LPS-stimulated) | 8-12 hours | Murine Macrophage Cell Lines | Bioassay | |

| Peak IFN-β Production (LPS-stimulated) | ~6 hours | Murine Macrophages | ELISA |

Note: Time-course data for cytokine production specifically induced by Neoseptin-3 is not extensively detailed in the available literature. The provided time points for LPS-stimulated macrophages can serve as a general guideline for designing time-course experiments with Neoseptin-3.

Experimental Protocols

Protocol 1: Isolation and Culture of Mouse Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

Materials:

-

Brewer Thioglycollate Medium (3% w/v)

-

C57BL/6J mice (or other appropriate strain)

-

Sterile PBS (Phosphate Buffered Saline)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

Syringes and needles (23G and 27G)

-

50 mL conical tubes

-

Cell scraper

-

Hemocytometer or automated cell counter

Procedure:

-

Inject 1 mL of sterile 3% Brewer Thioglycollate Medium intraperitoneally into each mouse.

-

After 3-4 days, euthanize the mice by an approved method.

-

Sterilize the abdomen with 70% ethanol.

-

Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.

-

Inject 10 mL of cold, sterile PBS into the peritoneal cavity using a 27G needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.

-

Aspirate the peritoneal fluid using a 23G needle and collect it into a 50 mL conical tube.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete DMEM.

-

Count the cells and plate them at the desired density in tissue culture plates.

-

Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator to allow macrophages to adhere.

-

After incubation, wash the plates with warm PBS to remove non-adherent cells. The adherent cells are primarily macrophages and are ready for stimulation.

Protocol 2: Stimulation of Macrophages with Neoseptin-3 for Cytokine Analysis

This protocol outlines the stimulation of peritoneal macrophages with Neoseptin-3 and subsequent measurement of cytokine production.

Materials:

-

Neoseptin-3 (stock solution in DMSO)

-

Cultured mouse peritoneal macrophages (from Protocol 1)

-

Complete DMEM

-

ELISA kits for mouse TNFα, IL-6, and IFN-β

Procedure:

-

Prepare working solutions of Neoseptin-3 in complete DMEM at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Neoseptin-3 concentration.

-

Remove the culture medium from the adherent macrophages and replace it with the Neoseptin-3 solutions or vehicle control.

-

Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator. For a time-course experiment, collect supernatants at various time points (e.g., 2, 4, 8, 12, 24 hours).

-

After incubation, collect the cell culture supernatants and centrifuge at 1,500 x g for 10 minutes to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

-

Quantify the concentration of TNFα, IL-6, and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Analysis of Signaling Pathway Activation by Western Blot

This protocol details the procedure for analyzing the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways following Neoseptin-3 stimulation.

Materials:

-

Neoseptin-3

-

Cultured mouse peritoneal macrophages

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-IKKα/β, phospho-p38, phospho-JNK, phospho-ERK, phospho-TBK1, phospho-IRF3, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate 1 x 106 peritoneal macrophages per well in a 12-well plate and allow them to adhere.

-

Stimulate the cells with 50 µM Neoseptin-3 for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, aspirate the medium and lyse the cells directly in the well with 100 µL of lysis buffer.

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and run the SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Visualization of Pathways and Workflows

Caption: Neoseptin-3 signaling pathway in mouse macrophages.

Caption: Experimental workflow for Neoseptin-3 stimulation of macrophages.

References

Application Notes and Protocols: In Vitro Dose-Response of Neoseptin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoseptin-3 is a synthetic, small-molecule agonist of the mouse Toll-like Receptor 4 (mTLR4)/myeloid differentiation factor 2 (MD-2) complex. It is a valuable tool for studying the innate immune response, specifically the signaling pathways downstream of mTLR4 activation. Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), Neoseptin-3 is a peptidomimetic and activates the receptor complex through a distinct binding mode. It is important to note that Neoseptin-3 is species-specific and does not activate the human TLR4/MD-2 complex.[1][2] This document provides detailed protocols for determining the in vitro dose-response of Neoseptin-3 in mouse macrophage cell cultures, including the measurement of cytokine production and the analysis of downstream signaling pathways.

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro activity of Neoseptin-3 on mouse macrophages.

Table 1: Neoseptin-3 In Vitro Activity

| Parameter | Value | Cell Type | Reference |

| EC50 for TNFα production | 18.5 µM | Mouse Peritoneal Macrophages | [3][4] |

| Induced Cytokines | TNFα, IL-6, IFN-β | Mouse Peritoneal Macrophages, Bone Marrow-Derived Macrophages (BMDM), Bone Marrow-Derived Dendritic Cells (BMDC) | [3] |

| Activated Signaling Pathways | NF-κB, MAPK (p38, JNK, ERK), TBK1/IRF3 | Mouse Peritoneal Macrophages |

Experimental Protocols

Protocol 1: Determination of Neoseptin-3 Dose-Response by Measuring TNFα Production in Mouse Macrophages

This protocol describes how to generate a dose-response curve for Neoseptin-3 by measuring the production of Tumor Necrosis Factor-alpha (TNFα) from mouse peritoneal macrophages.

Materials:

-

Neoseptin-3

-

Primary mouse peritoneal macrophages, bone marrow-derived macrophages (BMDM), or a suitable mouse macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well tissue culture plates

-

TNFα ELISA kit (mouse)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count mouse macrophages.

-

Seed the cells in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to adhere.

-

-

Preparation of Neoseptin-3 Dilutions:

-

Prepare a stock solution of Neoseptin-3 in an appropriate solvent (e.g., DMSO).

-

Perform a serial dilution of the Neoseptin-3 stock solution in complete culture medium to obtain a range of concentrations. A suggested starting range, based on the known EC50, is a logarithmic dilution series from 1 µM to 100 µM (e.g., 1, 3, 10, 30, 100 µM).

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (e.g., LPS at 100 ng/mL).

-

-

Cell Stimulation:

-

Carefully remove the medium from the wells containing the macrophages.

-

Add 100 µL of the prepared Neoseptin-3 dilutions, vehicle control, or positive control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

-

-

Collection of Supernatants:

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatants from each well without disturbing the cell monolayer.

-

-

TNFα Measurement by ELISA:

-

Perform the TNFα ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the concentration of TNFα in each sample based on the standard curve.

-

Plot the TNFα concentration against the logarithm of the Neoseptin-3 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: Analysis of Neoseptin-3-Induced Signaling Pathways by Western Blot

This protocol describes how to analyze the activation of the NF-κB and MAPK signaling pathways in mouse macrophages following stimulation with Neoseptin-3.

Materials:

-

Neoseptin-3

-

Primary mouse peritoneal macrophages or a suitable mouse macrophage cell line

-

6-well tissue culture plates

-